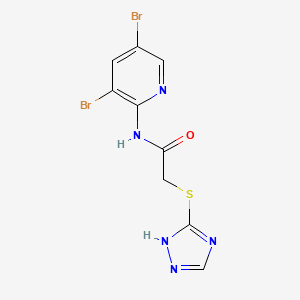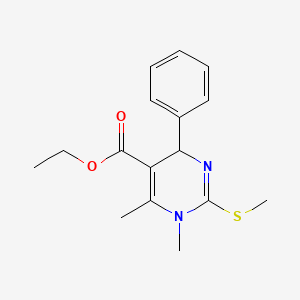![molecular formula C16H16N6O4S2 B15012874 N,N'-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B15012874.png)
N,N'-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] is a complex organic compound characterized by its unique structure, which includes benzene rings and thiazolidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] typically involves the reaction of benzene-1,2-diamine with 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] involves its interaction with specific molecular targets. The thiazolidinone moieties can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide]: Unique due to its specific structure and combination of functional groups.
Thiazolidinones: A class of compounds with similar thiazolidinone moieties but different substituents.
Benzene derivatives: Compounds with benzene rings and various functional groups.
Uniqueness
N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] stands out due to its dual thiazolidinone moieties and the specific arrangement of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C16H16N6O4S2 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C16H16N6O4S2/c17-15-21-13(25)9(27-15)5-11(23)19-7-3-1-2-4-8(7)20-12(24)6-10-14(26)22-16(18)28-10/h1-4,9-10H,5-6H2,(H,19,23)(H,20,24)(H2,17,21,25)(H2,18,22,26) |
Clé InChI |
JLWXAROJPFBYRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)NC(=O)CC3C(=O)N=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chloro-2-nitrophenyl)amino]-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B15012799.png)
![Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B15012803.png)
![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol](/img/structure/B15012811.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15012820.png)


![4-{[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012835.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15012843.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012851.png)
![1-(3-{[(E)-(4-chlorophenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-3-cyclohexyl-1-hydroxyurea](/img/structure/B15012854.png)
![2-ethoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B15012860.png)
![(3Z)-5-bromo-1-methyl-3-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15012872.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B15012883.png)
![5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B15012884.png)
